5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride
CAS No.: 1052545-58-0
Cat. No.: VC2245938
Molecular Formula: C7H14ClN3
Molecular Weight: 175.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052545-58-0 |
|---|---|
| Molecular Formula | C7H14ClN3 |
| Molecular Weight | 175.66 g/mol |
| IUPAC Name | 5-ethyl-2,4-dimethylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H13N3.ClH/c1-4-6-5(2)7(8)10(3)9-6;/h4,8H2,1-3H3;1H |
| Standard InChI Key | LUFBUUOMYMYVNR-UHFFFAOYSA-N |
| SMILES | CCC1=NN(C(=C1C)N)C.Cl |
| Canonical SMILES | CCC1=NN(C(=C1C)N)C.Cl |
Introduction
Chemical Properties and Structure
Molecular Characteristics
5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride belongs to the class of pyrazole derivatives, featuring a five-membered heterocyclic ring with adjacent nitrogen atoms. The compound has a molecular formula of C7H14ClN3 and a molecular weight of 175.66 g/mol. The structure contains three main components: a pyrazole core, specific alkyl substituents, and a hydrochloride salt formation. Table 1 provides a comprehensive overview of the key molecular properties of this compound.
Table 1: Molecular Properties of 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1052545-58-0 |
| Molecular Formula | C7H14ClN3 |
| Molecular Weight | 175.66 g/mol |
| Structure Type | Pyrazole derivative |
| Functional Groups | Amine, heterocyclic ring |
| Physical State | Solid (as hydrochloride salt) |
Structural Features
The structural architecture of 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride is characterized by specific substitution patterns on the pyrazole ring. The compound features an ethyl group at position 5, methyl groups at positions 2 and 4, and an amine group at position 3. The "2H" designation indicates that one of the pyrazole nitrogen atoms (specifically at position 2) bears a hydrogen atom, which influences the electronic distribution within the ring system. The hydrochloride salt formation enhances the compound's water solubility compared to its free base form, which is an important characteristic for biological applications and formulation development.
The structural features of this compound distinguish it from similar pyrazole derivatives such as 4-Ethyl-2,5-dimethyl-2H-pyrazol-3-ylamine hydrochloride (CAS No. 1185293-12-2) and 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride (CAS No. 1238864-53-3), which have different substitution patterns . These structural differences, though subtle, can significantly influence the compound's pharmacological profile and applications.
Synthesis and Characterization
Synthetic Pathways
| Parameter | Typical Conditions |
|---|---|
| Reaction Solvents | Ethanol, Methanol |
| Catalysts | Acids or bases |
| Temperature Range | Room temperature to reflux |
| Reaction Time | Several hours |
| Purification Methods | Recrystallization, Column chromatography |
| Yield Range | Moderate to high |
The synthesis typically begins with the condensation of a diketone or a β-ketoester with a substituted hydrazine, followed by cyclization to form the pyrazole ring. The specific substituents (ethyl and methyl groups) are introduced either through the selection of appropriately substituted starting materials or through subsequent functionalization of the pyrazole core. The final step involves salt formation with hydrochloric acid to produce the hydrochloride form of the compound, which enhances stability and solubility characteristics.
Analytical Characterization
Comprehensive characterization of 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride involves multiple analytical techniques to confirm its structure, purity, and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy represent the primary analytical methods employed for structural confirmation. These techniques provide complementary information about the compound's molecular framework and functional group arrangement.
NMR spectroscopy typically reveals characteristic signals for the methyl and ethyl substituents, as well as signals corresponding to the pyrazole ring and amine group. Mass spectrometry confirms the molecular weight and fragmentation pattern consistent with the proposed structure. IR spectroscopy identifies functional group absorptions, particularly the N-H stretching bands from the amine group and the heterocyclic ring vibrations. Additional analytical methods such as elemental analysis and X-ray crystallography may be employed to further confirm the structure and purity of the compound.
Biological Activities
Pharmacological Properties
Pyrazole derivatives, including 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride, exhibit diverse biological activities that make them valuable scaffolds in medicinal chemistry. Research indicates that compounds within this class demonstrate anti-inflammatory, analgesic, and antipyretic effects. The specific biological profile of 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride is influenced by its unique substitution pattern, which affects its interactions with biological targets.
Studies suggest that the anti-inflammatory properties of these compounds may be attributed to the inhibition of cyclooxygenase enzymes or other inflammatory mediators. The presence of the amine group at position 3 may contribute to hydrogen-bonding interactions with target proteins, while the alkyl substituents influence the compound's lipophilicity and membrane permeability. Table 3 summarizes the potential biological activities associated with this compound and related pyrazole derivatives.
Table 3: Potential Biological Activities of 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride
| Biological Activity | Potential Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes or inflammatory mediators |
| Analgesic | Modulation of pain signaling pathways |
| Antipyretic | Regulation of prostaglandin synthesis |
| Enzyme Modulation | Interaction with specific enzyme active sites |
| Receptor Interactions | Binding to cellular receptors |
Structure-Activity Relationships
Quantitative structure-activity relationship (QSAR) studies provide a mathematical framework for correlating structural features with biological activities. These studies suggest that the lipophilicity, electronic distribution, and steric factors associated with the substituents contribute to the compound's binding affinity and selectivity for specific targets. The ethyl group at position 5 may enhance lipophilicity, while the amine group at position 3 serves as a hydrogen bond donor/acceptor in target interactions.
Applications and Research Developments
Emerging Research Areas
Current research trends involving 5-Ethyl-2,4-dimethyl-2H-pyrazol-3-ylamine hydrochloride and related pyrazole derivatives focus on several promising areas. These include the development of novel synthetic methodologies to access these compounds more efficiently, exploration of additional biological activities beyond the established anti-inflammatory effects, and computational studies to predict interactions with specific biological targets.
One emerging area involves the incorporation of this compound into hybrid molecules that combine the pyrazole scaffold with other bioactive moieties, potentially leading to synergistic effects or improved pharmacokinetic properties. Another research direction explores the application of green chemistry principles to the synthesis of these compounds, aiming to develop more environmentally friendly and sustainable production methods. Advanced computational approaches, including molecular modeling and docking studies, are increasingly used to predict the binding modes of these compounds with target proteins and guide rational design efforts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume